molecular formula C10H19N3 B14730267 1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine CAS No. 6974-91-0

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine

Cat. No.: B14730267
CAS No.: 6974-91-0
M. Wt: 181.28 g/mol
InChI Key: AKPKIFUMNXWWAR-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine is a complex organic compound with a unique structure It belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine typically involves multiple steps. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

CAS No.

6974-91-0

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C10H19N3/c1-7-9(5-11-3)10(6-12-4)8(2)13-7/h11-13H,5-6H2,1-4H3

InChI Key

AKPKIFUMNXWWAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C)CNC)CNC

Origin of Product

United States

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